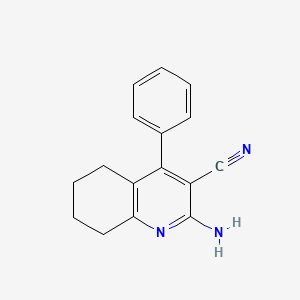

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Vue d'ensemble

Description

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound with a molecular formula of C16H15N3. It is known for its diverse biological activities and is used as a building block in the synthesis of various pharmacologically active compounds .

Mécanisme D'action

Target of Action

Similar compounds such as 1,2,3,4-tetrahydroquinoline have been found to inhibit the complex formation of cdk5/p25, which leads to hyperphosphorylation of tau . This suggests that 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile might have similar targets.

Mode of Action

It’s synthesized by treating cyclohexanone with 2–benzylidenemalononitrile in the presence of ammonium acetate . The compound’s interaction with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Related compounds have been found to inhibit the enzymatic action of cyp2e1, which initiates the metabolism of ccl4 within the liver .

Result of Action

Derivatives of 4-phenyltetrahydroquinoline have demonstrated hepatoprotective properties in ccl4-induced liver damage and fibrosis in rats .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be synthesized by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate . The reaction typically involves heating the mixture under reflux conditions for several hours. The product is then isolated and purified through crystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .

Applications De Recherche Scientifique

Structural Characteristics

The compound features a tetrahydroquinoline ring system, which is known for its biological activity and versatility in organic synthesis. The presence of the amino and carbonitrile groups enhances its reactivity and potential for further functionalization.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate effectiveness against various bacterial strains, suggesting potential as lead compounds for antibiotic development .

Anticancer Properties

The compound has been investigated for its anticancer potential. A study highlighted the synthesis of novel derivatives that showed cytotoxic activity against human cancer cell lines. The mechanism of action may involve the induction of apoptosis in cancer cells, making it a candidate for further drug development .

Organic Synthesis

Synthesis of Heterocycles

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactions with different reagents such as thiourea and formamide lead to the formation of pyrimidine and other fused heterocycles, which are valuable in pharmaceutical chemistry .

Microwave-Assisted Synthesis

Recent advancements have shown that microwave-assisted methods can enhance the efficiency of synthesizing tetrahydroquinoline derivatives. This method reduces reaction times and improves yields, making it a favorable approach in synthetic organic chemistry .

Materials Science

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Table 2: Synthesis Conditions for Heterocycles

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Reaction with Thiourea | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline | 85 |

| Cyclization with Formamide | Excess Formamide | 90 |

| Acylation with Acid Chloride | Acid Chloride + DMF | 78 |

Case Study 1: Antimicrobial Development

A study conducted on various derivatives highlighted their potential as new antimicrobial agents. The derivatives were synthesized via a multi-step process involving cyclization reactions that yielded compounds effective against resistant bacterial strains.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines demonstrated that specific derivatives induced apoptosis through caspase activation pathways. These findings suggest a promising avenue for developing anticancer therapeutics based on this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- 2-Amino-4-phenylquinoline-3-carbonitrile

- 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Uniqueness

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its tetrahydroquinoline core and the presence of both amino and carbonitrile groups make it a versatile compound for various applications .

Activité Biologique

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 74873-41-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including hepatoprotective effects, antibacterial and antifungal activities, and potential applications in treating various diseases.

- Molecular Formula : C₁₆H₁₅N₃

- Molecular Weight : 249.32 g/mol

- IUPAC Name : this compound

- Purity : ≥95% .

Hepatoprotective Effects

Recent studies have demonstrated the hepatoprotective potential of 4-phenyltetrahydroquinolines, including derivatives like this compound. In a study involving Wistar albino male rats subjected to carbon tetrachloride (CCl₄)-induced liver damage, treatment with this compound significantly reduced liver transaminases and preserved liver tissue integrity. The study reported:

- Reduction in oxidative stress and inflammation markers.

- Histopathological improvements , with a notable decrease in liver fibrosis.

- Gene expression analysis showed a reduction in apoptotic markers (BAX and BCL2) and autophagy-related proteins (Beclin-1 and LC3B) .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline derivatives exhibit significant antibacterial and antifungal activities against various pathogens. The findings include:

- Activity against Gram-positive and Gram-negative bacteria , demonstrating potential as an antibacterial agent.

- Fungal inhibition , suggesting a broad-spectrum antimicrobial profile .

Study on Hepatoprotection

In an experimental setup:

- Animals : Seventy-seven Wistar albino male rats.

- Model : CCl₄-induced hepatotoxicity.

- Treatment : Compounds were administered at a dose of 25 mg/kg body weight.

- Results :

Antimicrobial Evaluation

A separate study evaluated the compound's efficacy against common pathogens:

- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans.

- Methodology : Disc diffusion method for assessing antibacterial activity.

- Findings :

The proposed mechanisms underlying the biological activities of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline derivatives include:

- Inhibition of oxidative stress pathways , leading to reduced cellular damage in hepatocytes.

- Modulation of apoptotic pathways , which may contribute to the protective effects observed in liver tissues.

- Direct antimicrobial action , possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Propriétés

IUPAC Name |

2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7H,4-5,8-9H2,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOPIIGFJUIBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353807 | |

| Record name | 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-37-7 | |

| Record name | 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.